molecular formula C13H15ClF3NO2 B1440060 tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate CAS No. 1235440-72-8

tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate

Cat. No.: B1440060
CAS No.: 1235440-72-8
M. Wt: 309.71 g/mol
InChI Key: YXCWIXZTHGEEJV-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate is a valuable chemical building block in medicinal chemistry and drug discovery research. The compound features two key functional groups: a tert-butyloxycarbonyl (Boc)-protected aromatic amine and a benzyl chloride moiety, both attached to an aromatic ring that is also substituted with a trifluoromethyl (CF3) group. This unique structure makes it a versatile intermediate for constructing more complex molecules, particularly through nucleophilic substitution reactions at the chloromethyl site and deprotection of the Boc group to reveal a free aniline. The inclusion of the trifluoromethyl group is of significant research interest. In drug discovery, the CF3 group is a common pharmacophore used to fine-tune the properties of potential therapeutic agents. Its strong electron-withdrawing nature and high lipophilicity can positively influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets . A review of FDA-approved drugs highlights that numerous pharmaceuticals incorporate the trifluoromethyl group as a critical component for their activity . Consequently, this reagent serves as a key precursor in the synthesis and development of novel bioactive compounds, especially those targeting a range of diseases and disorders where these properties are advantageous .

Properties

IUPAC Name

tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3NO2/c1-12(2,3)20-11(19)18-10-5-8(7-14)4-9(6-10)13(15,16)17/h4-6H,7H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCWIXZTHGEEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201146916
Record name 1,1-Dimethylethyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate
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Molecular Weight

309.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235440-72-8
Record name 1,1-Dimethylethyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate
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Record name 1,1-Dimethylethyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate
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Record name tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate
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Preparation Methods

Starting Materials and Key Intermediates

General Preparation Method

  • Synthesis of 3-(chloromethyl)-5-(trifluoromethyl)aniline
    This intermediate can be prepared by selective chloromethylation of 3-amino-5-(trifluoromethyl)benzene or by functional group transformations starting from commercially available trifluoromethyl-substituted aromatic compounds. Chloromethylation typically involves the use of paraformaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic catalysis, carefully controlled to avoid over-chlorination or side reactions.

  • Protection of the Amino Group with tert-butyl Carbamate
    The aniline derivative is dissolved in an organic solvent such as dichloromethane or tetrahydrofuran. To this solution, a base like triethylamine is added to capture the acid generated during the reaction. Di-tert-butyl dicarbonate is then added dropwise at low temperature (0 °C to room temperature) to form the Boc-protected carbamate.

  • Isolation and Purification
    After completion, the reaction mixture is washed with aqueous solutions to remove inorganic salts and excess base. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by recrystallization or column chromatography.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes/Comments
Chloromethylation Paraformaldehyde, HCl or chloromethyl methyl ether, acidic catalyst Careful control to avoid poly-chloromethylation
Boc Protection Di-tert-butyl dicarbonate, triethylamine, DCM, 0 °C to RT Slow addition of Boc2O to control exotherm
Workup and Purification Aqueous wash, drying agent, chromatography Use of silica gel column chromatography recommended

Mechanistic Insights

  • Chloromethylation involves electrophilic aromatic substitution where the chloromethyl cation or equivalent electrophile attacks the aromatic ring at the meta position relative to the amino group, favored by directing effects of substituents.
  • Boc Protection proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, forming the carbamate linkage and releasing tert-butanol and CO2.

Research Findings and Literature Data

  • The Boc protection of substituted anilines is well-documented as a high-yield, mild reaction with good functional group tolerance, including halomethyl and trifluoromethyl groups, which are stable under these conditions.
  • Chloromethylation of aromatic amines with electron-withdrawing groups such as trifluoromethyl requires careful control of reaction parameters to avoid side reactions and ensure regioselectivity.
  • The presence of the trifluoromethyl group influences the electronic properties of the aromatic ring, potentially affecting the reactivity in chloromethylation and carbamate formation steps due to its strong electron-withdrawing effect.

Summary Table of Preparation Method

Parameter Description
Starting material 3-(chloromethyl)-5-(trifluoromethyl)aniline
Carbamoylating reagent Di-tert-butyl dicarbonate (Boc2O)
Base Triethylamine or sodium bicarbonate
Solvent Dichloromethane (DCM), tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction time 1–4 hours depending on scale and conditions
Purification Aqueous workup, drying, silica gel chromatography
Yield Typically high (70–90%) depending on purity and scale

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products Formed:

    Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include primary amines.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential use in biochemical assays and as a probe in biological studies.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the phenyl ring.

Comparison with Similar Compounds

Key Observations:

Substituent Position Matters : The positional isomer tert-butyl (2-(chloromethyl)-5-(trifluoromethyl)phenyl)carbamate (CAS 1647124-77-3) shares the same molecular formula as the target compound but exhibits distinct reactivity due to the chloromethyl group at the 2-position instead of 3 .

Functional Group Diversity: The amino-methyl derivative (CAS 1909319-84-1) lacks the reactive Cl and CF₃ groups, making it less electrophilic but more suitable for coupling reactions in agrochemicals .

Trifluoromethyl Impact: All CF₃-containing derivatives exhibit increased metabolic stability and membrane permeability compared to non-fluorinated analogs, aligning with trends in FDA-approved CF₃ drugs .

Pharmaceutical Intermediates

  • The target compound has been used to synthesize pyrazole-5-carboxamide derivatives with antitumor activity (). Its CF₃ group improves binding affinity to oncogenic targets like EGFR .
  • In contrast, the amino-methyl analog (CAS 1909319-84-1) is a precursor to GABA receptor modulators, highlighting functional group-dependent applications .

Agrochemical Development

  • The chloromethyl substituent enables alkylation reactions to create herbicides, whereas the oxadiazole derivative is more suited for fungicides due to its heterocyclic core .

Material Science

  • CF₃-containing carbamates are incorporated into liquid crystals and OLED materials. The target compound’s Cl group allows further functionalization, unlike non-halogenated analogs .

Biological Activity

tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate, with the molecular formula C13H15ClF3NO2, is an organic compound that has garnered attention for its unique chemical properties and potential biological applications. The presence of both chloromethyl and trifluoromethyl groups enhances its reactivity, making it a valuable compound in medicinal chemistry and other scientific research fields.

  • Molecular Weight : 309.72 g/mol
  • Appearance : White powder
  • Purity : Typically ≥ 96% in commercial preparations

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, leading to modulation of biological pathways. The chloromethyl group allows for nucleophilic substitution reactions, which can further facilitate interactions with biological molecules.

1. Pharmaceutical Development

The compound has been investigated for its potential role in drug development. Its structural characteristics make it an effective building block for synthesizing more complex pharmaceuticals.

2. Biochemical Assays

Research indicates that this compound can be utilized as a probe in biochemical assays, aiding in the study of enzyme kinetics and receptor-ligand interactions.

Research Findings

Several studies have highlighted the biological activity of this compound:

  • Inhibitory Effects on Enzymes : It has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, compounds with similar structural motifs have been documented to inhibit enzymes like cytochrome P450, which is crucial for drug metabolism .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further investigation as antibacterial agents .

Case Study 1: Synthesis and Evaluation of Biological Activity

A study synthesized this compound and evaluated its biological activity against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential use as an antibacterial agent.

Case Study 2: Interaction with Kinases

Another investigation focused on the interaction of this compound with protein kinases. The study revealed that the compound could selectively inhibit certain kinases involved in cancer progression, highlighting its potential as a therapeutic agent in oncology .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameKey Functional GroupsBiological Activity
This compoundChloromethyl, TrifluoromethylAntimicrobial, Enzyme Inhibitor
tert-butyl N-[3-trifluoromethylphenyl]carbamateTrifluoromethylModerate enzyme inhibition
tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamateChlorine, TrifluoromethylAnticancer activity reported

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, a protocol using Pd₂(dba)₃·CHCl₃ (2.5 mol%), XPhos ligand (4 mol%), and sodium tert-butoxide in toluene under argon at 80°C for 24 hours achieves ~75% yield . Key steps include degassing the solvent to prevent catalyst oxidation and using SiO₂ column chromatography (0–10% EtOAc/CH₂Cl₂ gradient) for purification.
  • Critical Parameters :

  • Catalyst loading: Higher Pd concentrations (>5 mol%) may reduce yield due to side reactions.
  • Temperature: Reactions below 70°C result in incomplete conversion .

Q. How can researchers analytically characterize this carbamate derivative to confirm structural integrity?

  • Techniques :

  • ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 8.53–7.93 ppm), while the tert-butyl group shows a singlet at δ 1.3–1.5 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 327.32 (C₁₆H₁₉F₂NO₄) confirm the molecular weight .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry for analogous carbamates .

Advanced Research Questions

Q. What is the mechanistic role of the trifluoromethyl group in stabilizing intermediates during nucleophilic substitution reactions?

  • Insight : The -CF₃ group enhances electrophilicity at the chloromethyl (-CH₂Cl) site by withdrawing electron density, facilitating SN2 reactions with amines or thiols. Computational studies (DFT) on similar compounds show a 15–20% increase in reaction rate compared to non-fluorinated analogs .
  • Experimental Validation : Kinetic monitoring via HPLC reveals pseudo-first-order kinetics (k = 0.12 min⁻¹) in reactions with piperidine .

Q. How does the compound’s stability vary under acidic vs. basic conditions, and what degradation products form?

  • Acidic Conditions : Exposure to 4M HCl/dioxane cleaves the tert-butyl carbamate group, yielding a primary amine (N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]amine) as confirmed by TLC and LC-MS .
  • Basic Conditions : In NaOH/MeOH, hydrolysis generates 3-(chloromethyl)-5-(trifluoromethyl)aniline and CO₂, with a half-life (t₁/₂) of 2.5 hours at pH 12 .

Q. What strategies mitigate competing side reactions during functionalization of the chloromethyl group?

  • Approach :

  • Use bulky bases (e.g., DIPEA) to minimize elimination pathways.
  • Low-temperature reactions (0–5°C) reduce Wurtz-like coupling byproducts .
    • Case Study : Substitution with morpholine in THF at 0°C achieves 85% yield vs. 55% at 25°C .

Data Contradiction Analysis

Q. Why do patent literature and academic reports show discrepancies in optimal catalyst systems for analogous carbamates?

  • Key Findings :

  • Patent Data (EP 2023) : Favors Pd(OAc)₂ with SPhos ligand for scalability .
  • Academic Synthesis (2023) : Reports higher yields with Pd₂(dba)₃·CHCl₃/XPhos due to enhanced steric protection .
    • Resolution : Ligand bite angle (XPhos: 108° vs. SPhos: 102°) improves stability in sterically hindered environments .

Handling and Safety

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, safety goggles, and fume hoods are mandatory due to potential skin/eye irritation .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as halogenated waste .
  • Storage : Stable at −20°C under argon for ≤6 months; avoid exposure to moisture to prevent hydrolysis .

Applications in Drug Discovery

Q. How is this carbamate utilized as a building block in bioactive molecule synthesis?

  • Case Study : Serves as a precursor for kinase inhibitors. Coupling with pyridinylboronic acids via Suzuki-Miyaura reactions generates compounds with IC₅₀ values <100 nM against JAK2 .
  • Structural Advantage : The chloromethyl group enables late-stage diversification, reducing synthetic steps .

Ecological Impact Assessment

Q. What are the environmental persistence metrics for this compound, and how can researchers mitigate ecotoxicity?

  • Data :

  • Biodegradation : <10% degradation in 28 days (OECD 301F test) .
  • Aquatic Toxicity : LC₅₀ (Daphnia magna) = 2.1 mg/L, classifying it as "toxic" .
    • Mitigation : Use biodegradable scavengers (e.g., β-cyclodextrin) to encapsulate the compound in wastewater .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate
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tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate

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